1-Benzyl 3-methyl azetidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The exact mode of action of This compound It is known that this compound can be readily functionalized via enolization at the 3-position in the presence of lda .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that this compound is used as a building block in the synthesis of azaspiro[3.4]octanes , suggesting that it may play a role in the synthesis of these complex organic compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As such, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
1-Benzyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a precursor in the synthesis of more complex molecules, such as azaspiro[3.4]octanes . The interactions of this compound with enzymes and proteins often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways and can be leveraged for therapeutic purposes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, this compound may inhibit the activity of specific enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound exhibits a degree of stability under standard laboratory conditions, allowing for prolonged experimental use . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can serve as a substrate for specific enzymes, leading to the production of intermediate metabolites that participate in broader metabolic networks . The interactions of this compound with metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The distribution of this compound is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHUIMZBSWWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662583 | |
Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757239-60-4 | |
Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.